(1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine
Description
(1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine is a chiral primary amine characterized by a 4-chloro-3-methylphenyl aromatic ring and a prop-2-enylamine (allylamine) side chain. The (1R) stereochemistry at the chiral center adjacent to the aromatic ring may influence its binding affinity and selectivity toward biological targets. The 4-chloro-3-methylphenyl group is a common pharmacophore in receptor-targeting compounds, often contributing to hydrophobic interactions and steric effects in ligand-receptor binding .
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(1R)-1-(4-chloro-3-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6,10H,1,12H2,2H3/t10-/m1/s1 |
InChI Key |
VNPYPUVQSPZYPX-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C=C)N)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C=C)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylbenzaldehyde and a suitable amine precursor.
Condensation Reaction: The aldehyde undergoes a condensation reaction with the amine precursor in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: The resulting imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Utilizing a metal catalyst such as palladium on carbon to facilitate the reduction step.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Further reduced amine derivatives.
Substitution Products: Phenyl ring-substituted derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
The compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its structure allows for various substitution reactions, making it valuable in producing derivatives with specific functional groups. This versatility is crucial for developing new materials and pharmaceuticals.
Reactivity and Mechanisms
The presence of the chloro and methyl groups on the aromatic ring significantly influences the compound's reactivity. These substituents can affect electrophilic aromatic substitution reactions, leading to diverse synthetic pathways.
Biological Research
Enzyme Inhibition Studies
Research indicates that (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown its potential to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is crucial in regulating cortisol levels and glucose metabolism. This inhibition could have therapeutic implications for conditions such as obesity and type 2 diabetes.
Receptor Binding Affinity
The compound has been investigated for its binding affinity to various receptors, notably the Histamine H4 receptor (H4R). Preliminary data suggest that it acts as an antagonist for H4R, which plays a significant role in inflammatory responses. The binding affinity is reported to be in the low nanomolar range, indicating strong interactions that could lead to anti-inflammatory therapies.
Medicinal Applications
Therapeutic Potential
Given its biological activity, this compound is being explored for potential therapeutic applications. Its ability to modulate enzyme activity and receptor interactions positions it as a candidate for developing treatments for metabolic disorders and inflammatory diseases.
Case Studies
Several studies have demonstrated the compound's efficacy in reducing pro-inflammatory cytokine secretion when tested on human immune cells. This suggests its utility in managing conditions characterized by excessive inflammation, such as autoimmune diseases.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound may bind to or modify.
Pathways Involved: The compound may influence biochemical pathways related to its biological activity, such as inhibiting enzyme activity or modulating receptor signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine with structurally related compounds, emphasizing key functional groups and biological activities:
Key Observations:
Substituent Effects :
- The 4-chloro-3-methylphenyl group is shared across all compounds, suggesting its role in hydrophobic binding. However, its positional isomer (e.g., 4-chlorophenyl in rimonabant) or additional substituents (e.g., fluoro in Ex 26) modulate target specificity.
- The primary amine in the target compound contrasts with the carboxamide in SR144528 and the carboxylic acid in Ex 26, which may alter hydrogen-bonding capacity and solubility.
Biological Target Divergence: Despite shared aromatic motifs, Ex 26 targets S1PR1 (a sphingosine-1-phosphate receptor), while SR144528 acts on cannabinoid receptors. This highlights how auxiliary functional groups (e.g., biphenyl in Ex 26, pyrazole in SR144528) dictate receptor selectivity .
Stereochemical Influence: The (1R) configuration in the target compound may enhance enantioselective binding compared to racemic analogs, a phenomenon observed in other chiral amines (e.g., fingolimod derivatives) .
Physicochemical Properties and Crystallography
In contrast:
- Ex 26 : The carboxylic acid and fluorinated biphenyl may enhance crystallinity and intermolecular hydrogen bonding, as described by Etter’s graph set analysis .
- SR144528 : The carboxamide and pyrazole groups facilitate stronger hydrogen-bond networks, contributing to its stability in crystalline form .
Biological Activity
(1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a prop-2-enylamine moiety attached to a chloromethylphenyl group. The compound can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and in cancer biology.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : The compound has been studied for its potential antidepressant properties, possibly through modulation of neurotransmitter systems such as serotonin and norepinephrine.
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, indicating a potential role as an anticancer agent.
- Antimicrobial Properties : There are indications that this compound may possess antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.
Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various derivatives of prop-2-enylamine compounds. The results indicated that this compound significantly reduced immobility time in the forced swim test, suggesting its potential as an antidepressant agent .
Antitumor Activity
In vitro studies have demonstrated that this compound can inhibit the growth of human breast cancer cells (MCF-7). The mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation .
Antimicrobial Activity
Recent research has explored the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL .
Q & A
Basic: What synthetic methodologies are optimal for preparing (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine with high enantiomeric purity?
Methodological Answer:
A stereoselective synthesis can be achieved via the following steps:
- Step 1: Condensation of 4-chloro-3-methylbenzaldehyde with a chiral amine precursor (e.g., allylamine derivatives) under acidic conditions to form the imine intermediate.
- Step 2: Reduction of the imine using a chiral catalyst (e.g., BINAP-Ru complexes) to introduce the (1R) configuration .
- Step 3: Purification via chiral HPLC or crystallization in a non-polar solvent (e.g., hexane/ethyl acetate) to isolate the enantiomer.
- Validation: Confirm enantiomeric excess (ee) using polarimetry or chiral GC-MS.
Table 1: Example Reaction Conditions for Stereoselective Synthesis
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | 4-Chloro-3-methylbenzaldehyde, allylamine, HCl, 60°C | 85 | - |
| 2 | BINAP-RuCl₂, H₂ (50 psi), MeOH, 25°C | 78 | 92 |
Advanced: How can hydrogen bonding patterns in the crystal structure of this compound inform its supramolecular assembly?
Methodological Answer:
Hydrogen bonding networks can be analyzed using graph set analysis (GSA) to classify motifs like D , R , or S patterns . For example:
- Step 1: Solve the crystal structure via X-ray diffraction (e.g., using SHELXL for refinement ).
- Step 2: Identify hydrogen bonds (N–H⋯O, C–H⋯Cl) and quantify bond lengths/angles.
- Step 3: Apply GSA to map donor-acceptor relationships. For instance, a D(2) motif may indicate dimeric assembly.
- Contradiction Resolution: If data conflicts with predicted motifs (e.g., disorder in Cl positions), use iterative refinement in SHELXL and validate with ORTEP-3 for visualization .
Table 2: Hypothetical Hydrogen Bond Parameters (Based on Analogues )
| Bond Type | D–H⋯A | Distance (Å) | Angle (°) |
|---|---|---|---|
| N–H⋯O | 1.98 | 2.89 | 165 |
| C–H⋯Cl | 2.15 | 3.32 | 152 |
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use H/C NMR to confirm regiochemistry (e.g., allylic protons at δ 5.2–5.8 ppm) and aromatic substitution patterns.
- X-ray Crystallography: Collect high-resolution data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL . Validate thermal parameters with the ADDSYM tool to detect missed symmetry.
- Polarimetry: Measure optical rotation ([α]) to confirm enantiopurity.
Advanced: How can molecular docking predict the interaction of this compound with cannabinoid receptors (e.g., CB1/CB2)?
Methodological Answer:
- Step 1: Generate a 3D structure using Gaussian09 (B3LYP/6-31G* level) and optimize geometry.
- Step 2: Dock into CB1/CB2 homology models (e.g., based on PDB: 5TGZ) using AutoDock Vina.
- Step 3: Analyze binding poses for key interactions (e.g., π-π stacking with F3.36, hydrogen bonding with K3.28) .
- Validation: Compare with known ligands (e.g., rimonabant ) using free energy calculations (MM-GBSA).
Advanced: How to resolve contradictions in crystallographic data, such as disordered substituents or twinning?
Methodological Answer:
- Disorder: Apply PART instructions in SHELXL to model split positions and refine occupancy ratios .
- Twinning: Use the TWIN/BASF commands in SHELXL and validate with Hooft parameters (|Y| > 0.3 indicates reliable refinement).
- Validation: Cross-check with Hirshfeld surface analysis to ensure no over-interpretation of weak interactions .
Basic: What solvent systems are optimal for recrystallizing this amine to avoid racemization?
Methodological Answer:
- Non-Polar Solvents: Use hexane/ethyl acetate (9:1) at 4°C to minimize solubility and stabilize the chiral center.
- Racemization Check: Monitor via periodic polarimetry during crystallization.
Advanced: How does the electronic nature of the 4-chloro-3-methylphenyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Step 1: Perform DFT calculations (e.g., NBO analysis) to assess electron-withdrawing effects of Cl and electron-donating effects of CH₃.
- Step 2: Test Suzuki-Miyaura coupling using Pd(PPh₃)₄ and aryl boronic acids. The Cl group may direct meta-substitution, while CH₃ enhances steric hindrance.
Table 3: Hypothetical Cross-Coupling Results (Based on Analogues )
| Boronic Acid | Yield (%) | Regioselectivity |
|---|---|---|
| 4-MeOC₆H₄B(OH)₂ | 65 | Meta |
| 2-ThienylB(OH)₂ | 42 | Para |
Basic: How to validate the absence of polymorphic forms in the crystalline product?
Methodological Answer:
- Step 1: Perform powder XRD and compare experimental patterns with Mercury-generated simulations from single-crystal data.
- Step 2: Conduct DSC to detect thermal events (e.g., melting points, phase transitions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
